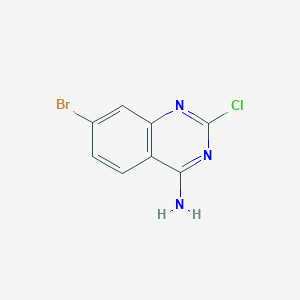

7-Bromo-2-chloroquinazolin-4-amine

CAS No.: 1107695-08-8

Cat. No.: VC7832978

Molecular Formula: C8H5BrClN3

Molecular Weight: 258.50

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1107695-08-8 |

|---|---|

| Molecular Formula | C8H5BrClN3 |

| Molecular Weight | 258.50 |

| IUPAC Name | 7-bromo-2-chloroquinazolin-4-amine |

| Standard InChI | InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) |

| Standard InChI Key | RCPHEXPZUNHZNL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinazoline core consists of a bicyclic structure formed by the fusion of a benzene ring and a pyrimidine ring. Substitution patterns critically influence its reactivity:

-

Bromine at the 7th position introduces steric bulk and electronic effects, potentially directing electrophilic substitution reactions .

-

Chlorine at the 2nd position enhances the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic aromatic substitutions .

-

The 4-amine group serves as a hydrogen bond donor, enabling interactions in supramolecular assemblies or target-binding scenarios .

Crystallographic data remain unavailable in the reviewed literature, but comparative analysis with simpler quinazolines suggests a planar geometry stabilized by π-π stacking interactions .

Spectroscopic and Physical Properties

Key physicochemical parameters derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.5 g/mol | |

| Density | Not reported | – |

| Melting Point | Not characterized | |

| Solubility (DMSO) | Soluble at 10 mM | |

| LogP (Partition Coefficient) | Estimated ~2.8 (calculated) |

The absence of melting point data in available sources highlights a gap in current characterization . Stability studies indicate degradation risks under prolonged light exposure, necessitating storage at 2–8°C in amber vials .

Synthetic Methodologies and Purification

Purification Challenges

Chromatography-free purification, as demonstrated in analogous syntheses , may involve:

-

Recrystallization from ethanol/water mixtures

-

Acid-base extraction leveraging the amine’s basicity

-

Selective precipitation using antisolvents like hexane

Industrial-scale processes would require optimization to minimize halogen displacement side reactions, particularly under thermal stress .

| Parameter | Recommendation |

|---|---|

| Solvent | DMSO or dimethylformamide (DMF) |

| Concentration | 10 mM (initial stock) |

| Storage Temperature | -80°C (6 months); -20°C (1 month) |

| Reconstitution | Warm to 37°C with sonication |

Example Calculation for 10 mM Solution:

For 10 mg of compound (MW = 258.5 g/mol):

This yields a 10 mM solution when dissolved in 3.87 mL solvent .

Stability Considerations

Decomposition pathways may include:

-

Hydrolysis of the chlorine substituent in aqueous media

-

Oxidation of the amine group under ambient oxygen

-

Photodegradation via radical mechanisms

Stabilization strategies involve inert atmosphere storage and avoidance of protic solvents beyond brief experimental use .

Research Applications and Biological Relevance

Material Science Applications

Potential non-pharmaceutical uses include:

-

Coordination complexes: Amine and halogen sites for metal binding

-

Polymer precursors: Photoactive monomers for conductive materials

-

Supramolecular templates: Host-guest systems via π-π interactions

Experimental validation of these applications remains absent in current literature, highlighting research opportunities.

| Aspect | Protocol |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| Ventilation | Fume hood for powder handling |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

| Disposal | Incineration per local regulations |

No acute toxicity data are available, emphasizing precautionary handling .

| Vendor | Purity | Packaging | Price (USD) |

|---|---|---|---|

| GlpBio | Not stated | 25 µL, 10 mM in DMSO | Quote-based |

| Moldb | 95% | Custom quantities | Quote-based |

Pricing remains undisclosed publicly, requiring direct inquiry. Batch-specific certificates of analysis (CoA) are typically available upon request.

Analytical Characterization

Quality control metrics include:

-

HPLC: Purity assessment via reverse-phase columns

-

NMR: and spectra for structural verification

Suppliers emphasize research-exclusive use, prohibiting human or veterinary applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume